3-(2,4-dimethoxyphenyl)-N-(4-isopropylphenyl)-2-(2H-tetrazol-5-yl)propanamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific, medical, or industrial fields.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, reactivity, etc.Scientific Research Applications
Synthesis and Structural Analysis
Compounds with similar structures have been synthesized for various purposes, including herbicidal activity and structural analysis. For instance, compounds with complex tetrazol, pyrimidin, and thiadiazole moieties have been designed to exhibit selective herbicidal activities. The synthesis processes often involve multi-step reactions, including cyclic reactions and recrystallization for crystal structure determination via X-ray diffraction. These methods highlight the compound's potential in developing agriculturally relevant chemicals with specific action modes (Liu et al., 2008).
Pharmacological Activities
Research into related compounds has explored various pharmacological activities, such as antidepressant effects, anticonvulsant properties, and antitumor activities. For example, certain propanamide derivatives have been evaluated for their potential as antidepressants and anticonvulsants, demonstrating the versatility of this chemical framework in drug development. These studies not only showcase the compound's therapeutic potential but also contribute to understanding the structure-activity relationships that guide the design of new pharmacological agents (Bailey et al., 1985; Idris et al., 2011).
Chemical Properties and Reactions
Investigations into the chemical properties of related compounds, including their reactivity and interaction with biological systems, are critical for expanding the applications of these molecules. Studies on tetrazolium compounds, for example, provide insights into cell viability assays and the mechanisms underlying their selective cytotoxic effects. This research aids in the development of assays for evaluating the biological activity of new compounds and understanding their potential toxicological profiles (Cory et al., 1991).
Safety And Hazards
This section includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves a discussion of potential future research directions, applications, or improvements to the compound or its synthesis.
Please consult with a professional chemist or a relevant expert for accurate information and analysis. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-(4-propan-2-ylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-13(2)14-5-8-16(9-6-14)22-21(27)18(20-23-25-26-24-20)11-15-7-10-17(28-3)12-19(15)29-4/h5-10,12-13,18H,11H2,1-4H3,(H,22,27)(H,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFAFFOKZFZXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)-N-(4-isopropylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
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